what are the physical properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
what are the physical properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
An In-depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (CAS RN: 66548-22-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on the compound's characteristics, safe handling protocols, and its relevance within the broader context of silyl ether applications in medicinal chemistry. The guide includes a detailed summary of physical properties, a representative synthesis workflow, and essential safety information, grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Value of Silyl Ethers in Advanced Scientific Research
Silyl ethers represent a cornerstone of modern organic synthesis and materials science, offering a versatile platform for the protection of hydroxyl groups. Their utility is particularly pronounced in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the silicon-oxygen bond is tunable, predicated on the steric and electronic nature of the substituents on the silicon atom. This characteristic allows for selective deprotection under specific conditions, a feature that is highly advantageous in drug delivery systems.[1][2]
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, also known by its synonym 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a bifunctional silyl ether. The tert-butyldimethylsilyl (TBDMS) groups are known for their substantial steric bulk, which confers a high degree of stability to the silyl ether linkage under a variety of reaction conditions. This stability is a critical attribute, rendering it a valuable reagent and intermediate in complex synthetic pathways where robust protecting groups are required. The tunable lability of silyl ethers, including those with bulky substituents, makes them ideal for the design of prodrugs, where the controlled release of a therapeutic agent is paramount.[3][4]
Molecular Structure and Identification
The structural integrity of a molecule is fundamental to its function. The arrangement of atoms and bonds in 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane dictates its physical and chemical behavior.
Figure 1: 2D representation of the molecular structure of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[5][6] |
| Synonyms | 1,2-Bis(tert-butyldimethylsilyloxy)ethane, BIS(T-BUTYLDIMETHYLSILOXY)ETHANE[5][7] |
| CAS Number | 66548-22-9[5] |
| Molecular Formula | C₁₄H₃₄O₂Si₂[5][6][7] |
| Molecular Weight | 290.59 g/mol [5][6] |
| InChIKey | LCMJZTYHSITRAQ-UHFFFAOYSA-N[7] |
Physical and Chemical Properties
The physical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical data sources.
Table 2: Physical Properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Melting Point | 45-46 °C | |
| Boiling Point | 124–134 °C at 4.3 mmHg | [8] |
| Predicted Boiling Point | 253.8 ± 13.0 °C at 760 mmHg | |
| Predicted Density | 0.844 ± 0.06 g/cm³ | |
| Solubility | No data available | |
| Refractive Index | No data available |
Synthesis Protocol: A Representative Approach
The synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane typically involves the reaction of ethylene glycol with a suitable silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base. The following is a generalized, representative protocol that illustrates the key steps and considerations for such a synthesis.
Experimental Workflow: Silylation of Ethylene Glycol
Figure 2: A generalized workflow for the synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane.
Detailed Steps:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with ethylene glycol and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Base Addition: A base, such as imidazole or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Silylation: The solution is cooled in an ice bath, and tert-butyldimethylsilyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane.
Safety and Handling
As with any chemical reagent, proper handling and storage of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane are imperative to ensure laboratory safety.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage temperature is between 2-8°C.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Applications in Research and Development
The robust nature of the tert-butyldimethylsilyl ether makes 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane a valuable bifunctional protecting group in organic synthesis. Its primary application lies in the simultaneous protection of two hydroxyl groups in diols, such as ethylene glycol.
In the context of drug development, the strategic use of silyl ethers is a key component of prodrug design. By masking polar hydroxyl groups, silyl ethers can enhance the lipophilicity of a drug molecule, thereby improving its absorption and pharmacokinetic profile. The rate of cleavage of the silyl ether in vivo can be modulated by the steric and electronic properties of the silicon substituents, allowing for controlled release of the active drug at the target site.[3][4] While this specific compound is primarily a protecting group, the principles of its chemistry are directly applicable to the design of more complex drug delivery systems.
Conclusion
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a stable and versatile bifunctional silyl ether with well-defined physical properties. Its utility as a protecting group for diols is well-established, and the underlying chemistry of its silyl ether linkages is of significant interest in the field of drug delivery and prodrug design. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in research and development endeavors.
References
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St. Gelais, A. T., Wooten, A. J., & Matson, J. B. (2016). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 59(13), 5958–5974. [Link]
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Lee, S. H., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Chemical Science, 3(5), 1537-1542. [Link]
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Lee, S. H., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Journal of the American Chemical Society, 133(50), 20300–20303. [Link]
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Gedikli, B., & Gök, A. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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BIOFOUNT. (n.d.). 1,2-双(叔丁基二甲基硅氧基)乙烷. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Virginia Open Data Portal. (2025). Compound 529219: 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Retrieved January 3, 2026, from [Link]
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Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]
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